Home > Products > Screening Compounds P88307 > 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid
4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid - 565166-70-3

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid

Catalog Number: EVT-3109015
CAS Number: 565166-70-3
Molecular Formula: C15H16N2O5S
Molecular Weight: 336.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid is a phenylsulfamoyl benzoic acid derivative. [] While its specific source and classification require further investigation, its role in scientific research primarily revolves around its activity as an enzyme inhibitor. []

2-[2-(4-Methoxypyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023)

Compound Description: BYK191023 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It exhibits competitive inhibition with L-arginine and causes time- and NADPH-dependent irreversible inactivation of iNOS, primarily through heme loss.

4-Methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid (Compound 61)

Compound Description: Compound 61 acts as an uncompetitive inhibitor of ERAP2, a zinc-binding aminopeptidase. Its binding site, distinct from previously known peptidomimetic inhibitors, is near the catalytic center of ERAP2.

(E)-4-((3-Methyl-4-(methylsulfonyl)pyridin-2-yl)methoxy)-N'-(substituted benzylidene)benzohydrazide derivatives

Compound Description: This series of benzohydrazide derivatives displays promising antibacterial activity against various pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

Compound Description: AM103 acts as a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, demonstrating efficacy in reducing both acute and chronic inflammation in various animal models. Its mechanism of action involves inhibiting leukotriene biosynthesis by targeting FLAP.

Overview

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid is a compound with significant potential in medicinal chemistry. It is characterized by a methoxy group, a pyridine ring, and a sulfamoyl moiety, which contribute to its biological activity. The compound is identified by the chemical registry number 565166-70-3 and has been studied for its interactions with various molecular targets, particularly in enzyme inhibition.

Source

The compound can be synthesized through specific chemical reactions involving starting materials such as 4-methoxybenzoic acid and 2-(pyridin-2-yl)ethylamine. These precursors are commercially available from various chemical suppliers.

Classification

In terms of classification, 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid falls under the category of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial and antitumor properties.

Synthesis Analysis

Methods

The synthesis of 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 2-(pyridin-2-yl)ethylamine in the presence of a sulfonylating agent. This reaction forms the sulfamoyl linkage essential for the compound's structure.

Technical Details

  1. Reagents: The main reagents include:
    • 4-Methoxybenzoic acid
    • 2-(Pyridin-2-yl)ethylamine
    • A suitable sulfonylating agent (e.g., chlorosulfonic acid or sulfur trioxide).
  2. Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity. Techniques such as continuous flow reactors may be employed in industrial settings to enhance efficiency.
  3. Purification: Post-synthesis, purification methods such as recrystallization or chromatography are used to isolate the desired product in high purity.
Molecular Structure Analysis

Data

The molecular formula is C14H16N2O4SC_{14}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 304.35 g/mol. The compound features distinct functional groups that contribute to its reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid can undergo several chemical reactions:

  1. Oxidation: The methoxy group can be oxidized to yield corresponding aldehydes or carboxylic acids.
  2. Reduction: If a nitro group is present, it can be reduced to an amine.
  3. Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  1. Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
  2. Reducing Agents: Sodium borohydride or hydrogen gas under catalytic conditions serve for reduction processes.
  3. Nucleophiles: Amines or thiols are commonly employed in substitution reactions.
Mechanism of Action

The mechanism of action for 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid primarily involves its interaction with specific enzymes or receptors:

  1. Enzyme Inhibition: The sulfonamide group forms hydrogen bonds with amino acids in the active sites of enzymes, inhibiting their activity.
  2. Molecular Interactions: The pyridine ring can engage in π-π stacking interactions with aromatic residues, enhancing binding stability.
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white to off-white crystalline solid.
  2. Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  2. Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.
Applications

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid has several scientific applications:

  1. Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
  2. Biology: Explored for its potential in enzyme inhibition studies and protein-ligand interaction research.
  3. Industry: Utilized in producing specialty chemicals and materials, highlighting its versatility beyond academic research.
Introduction to Sulfamoyl Benzoic Acid Analogues in Targeted Receptor Agonism

Historical Development of Non-Lipid LPA2 Receptor Agonists

The pursuit of lysophosphatidic acid receptor 2 (LPA₂) agonists began with lipid-based mediators like LPA itself (1-acyl-2-hydroxy-sn-glycero-3-phosphate), which demonstrated antiapoptotic and radioprotective effects but lacked receptor specificity. Early synthetic lipid mimetics, such as octadecenyl thiophosphate (OTP), showed potent radioprotection but activated multiple LPA receptors (e.g., LPA₁–LPA₃), limiting therapeutic utility due to off-target effects like apoptosis induction via LPA₁ [10]. This spurred the development of non-lipid agonists, exemplified by GRI977143, identified through high-throughput screening. As a first-generation non-lipid LPA₂ agonist, GRI977143 exhibited moderate activity (EC₅₀ = 3.30 µM) but retained antagonism at LPA₃ (IC₅₀ = 6.6 µM) [10]. Its limitations highlighted the need for structural refinement to enhance potency and selectivity.

Virtual screening and ligand-based design subsequently identified sulfamoyl benzoic acid (SBA) scaffolds as promising LPA₂-targeting chemotypes. These efforts yielded compounds like 11d (5-chloro-2-(N-(4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butyl)sulfamoyl)benzoic acid), which achieved subnanomolar potency (EC₅₀ = 5.06 pM) and unparalleled selectivity for LPA₂ over other LPA subtypes (LPA₁, LPA₃–LPA₅) [10]. This evolution marked a paradigm shift from promiscuous lipid-like agonists to precise, high-affinity SBA-based ligands.

Table 1: Evolution of LPA₂ Agonist Potency and Selectivity

CompoundEC₅₀ (LPA₂)Selectivity vs. LPA₁/LPA₃Structural Class
LPA 18:12 nMLow (activates all subtypes)Lipid
OTP~10 nMModerateLipid mimetic (thiophosphate)
GRI9771433.30 µMAntagonist at LPA₃First-gen non-lipid
SBA-8b50 nM>200-fold selectiveSulfamoyl benzoic acid
SBA-11d5.06 pM>1,000-fold selectiveOptimized SBA derivative

Structural Evolution from GRI-977143 to Sulfamoyl Benzoic Acid Derivatives

The transformation of GRI977143 into advanced SBAs centered on strategic isosteric replacements and scaffold hopping. GRI977143 featured a benzothiophene core linked to a benzoic acid via a thioether bridge. Computational modeling revealed that replacing the thioether (–S–) with a sulfamoyl (–N(H)SO₂–) group improved electrostatic complementarity with LPA₂’s ligand-binding pocket, particularly through hydrogen bonding with residues like Arg2.60 and Lys4.36 [10]. This change yielded the prototypical SBA scaffold, as seen in compound 4 (EC₅₀ = 2.16 µM), which retained LPA₂ specificity but required further optimization [10].

Key structural advancements included:

  • Linker elongation: Incorporating flexible alkyl spacers (e.g., n-butyl in 5) between the sulfamoyl group and aromatic termini enhanced potency (EC₅₀ = 110 nM) by enabling deeper penetration into LPA₂’s hydrophobic subpocket [10].
  • Bicyclic lipophilic cap: Introducing benzo[de]isoquinoline-1,3-dione caps (e.g., compounds 8b–c) improved receptor-ligand van der Waals contacts, reducing EC₅₀ to 50–60 nM [10].
  • Halogenation: Adding electron-withdrawing groups (e.g., 5-Cl in 11d) to the benzoic acid ring strengthened interactions with a polar subregion of LPA₂, driving potency to picomolar levels [10].

Table 2: Impact of Structural Modifications on SBA Activity

ModificationExample CompoundKey Structural FeatureLPA₂ EC₅₀
Thioether → Sulfamoyl4–SO₂NH– linker2.16 µM
Short alkyl → n-Butyl5–(CH₂)₄– spacer110 nM
Phenyl cap → Naphthalimide8bBenzo[de]isoquinoline-1,3-dione cap50 nM
5-Chloro substitution11dElectron-withdrawing group on benzoate5.06 pM

The culmination was compound 11d, which combined all optimal features: a sulfamoyl linker, C4 alkyl chain, naphthalimide cap, and 5-Cl-benzoate. Docking studies confirmed its binding mode, with the sulfamoyl group forming bidentate H-bonds and the chlorobenzoate occupying a critical polar cleft [10].

Pharmacological Rationale for Targeting LPA2-Mediated Antiapoptotic Pathways

LPA₂ activation triggers multifaceted cytoprotective signaling cascades, making it a compelling target for diseases involving dysregulated apoptosis. Mechanistically, LPA₂ couples with Gαᵢ/o and Gαq proteins, initiating pathways that:

  • Suppress apoptotic effectors: Phosphorylation of Akt and ERK1/2 inhibits proapoptotic proteins (e.g., Bad, Bax) and upregulates antiapoptotic Bcl-2 family members [10].
  • Enhance DNA repair: LPA₂-mediated PI3K/Akt activation promotes nuclear translocation of DNA-PK, facilitating non-homologous end joining (NHEJ) in irradiated cells [10].
  • Preserve mucosal barriers: In intestinal epithelia, LPA₂ stabilizes tight junctions via RhoA-dependent cytoskeletal reorganization, preventing bacterial translocation and inflammation [10].

These mechanisms underpin the therapeutic rationale for SBA-based LPA₂ agonists:

  • Radiation injury mitigation: LPA₂ activation rescues hematopoietic stem cells and gastrointestinal crypt cells from radiation-induced apoptosis, addressing acute radiation syndrome [10].
  • Inflammatory pathology management: By enhancing epithelial barrier function and dampening proinflammatory cytokine release (e.g., TNF-α, IL-6), SBAs could treat conditions like inflammatory bowel disease [10].
  • Oncotherapeutic adjuncts: While LPA₂ overexpression occurs in some cancers, its agonism in non-transformed tissues may protect against chemotherapy-induced mucosal damage without promoting tumor growth [10].

The specificity of advanced SBAs (e.g., 11d) ensures that these benefits are achieved without off-target effects mediated by LPA₁ (fibrosis) or LPA₃ (angiogenesis), positioning them as precision tools for modulating apoptosis in defined pathological contexts [10].

Properties

CAS Number

565166-70-3

Product Name

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid

IUPAC Name

4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzoic acid

Molecular Formula

C15H16N2O5S

Molecular Weight

336.36

InChI

InChI=1S/C15H16N2O5S/c1-22-13-6-5-11(15(18)19)10-14(13)23(20,21)17-9-7-12-4-2-3-8-16-12/h2-6,8,10,17H,7,9H2,1H3,(H,18,19)

InChI Key

GUNHNFJLHHGFNP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCC2=CC=CC=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.